2-n-Propylthio-2'-hydroxyacetophenone
Description
2-n-Propylthio-2'-hydroxyacetophenone is a substituted acetophenone derivative characterized by a hydroxy group at the 2'-position of the benzene ring and a propylthio (-S-CH₂CH₂CH₃) group at the adjacent position. The parent compound, 2'-hydroxyacetophenone (CAS 118-93-4), has a molecular formula of C₈H₈O₂, a molecular weight of 136.15 g/mol, and a boiling point of 218.4°C . The introduction of the propylthio group likely enhances lipophilicity and alters electronic properties due to sulfur’s lower electronegativity compared to oxygen, influencing reactivity and applications in organic synthesis .
Properties
Molecular Formula |
C11H14O2S |
|---|---|
Molecular Weight |
210.29 g/mol |
IUPAC Name |
1-(2-hydroxyphenyl)-2-propylsulfanylethanone |
InChI |
InChI=1S/C11H14O2S/c1-2-7-14-8-11(13)9-5-3-4-6-10(9)12/h3-6,12H,2,7-8H2,1H3 |
InChI Key |
COKGTDFEJIIEKX-UHFFFAOYSA-N |
Canonical SMILES |
CCCSCC(=O)C1=CC=CC=C1O |
Origin of Product |
United States |
Comparison with Similar Compounds
2'-Hydroxyacetophenone (CAS 118-93-4)
4'-Hydroxyacetophenone
4′-Ethoxy-2′-hydroxyacetophenone (CAS 37470-42-1)
Halogenated Derivatives
- 3'-Bromo-5'-chloro-2'-hydroxyacetophenone (CAS 59443-15-1): Melting point 100–103°C, density 1.691 g/cm³, irritant (Hazard Code Xi) .
- 2-Bromo-5'-chloro-2'-hydroxyacetophenone (CAS 52727-99-8): Melting point 63–67°C, hazardous (Risk Code Xn) .
- Applications : Building blocks for complex molecules in medicinal chemistry .
Physicochemical Properties
*Predicted or inferred from structural analogs.
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